Methyl homoserinate hydrochloride

Description

These compounds typically feature a methyl ester group (-COOCH₃) and a hydrochloride salt (-·HCl) attached to a parent structure, often amino acids or alkaloids. For instance, 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride () and methyl valerimidate hydrochloride () are structurally analogous, combining esterification with hydrochloride salt formation for enhanced solubility and stability . Methyl ester hydrochlorides are widely used in pharmaceuticals, agrochemicals, and research due to their modified bioavailability and reactivity.

Properties

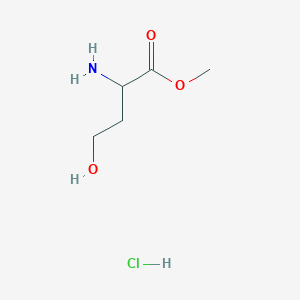

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

methyl 2-amino-4-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H |

InChI Key |

UFMGWJYGVSOBAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .

Chemical Reactions Analysis

Types of Reactions

Methyl homoserinate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl homoserinate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of pharmaceuticals, agricultural chemicals, cosmetics, and fragrances.

Mechanism of Action

The mechanism of action of Methyl homoserinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of essential amino acids, influencing various metabolic pathways . The compound’s effects are mediated through its conversion to L-homoserine, which then participates in the synthesis of L-methionine and L-threonine . These amino acids play crucial roles in protein synthesis and other cellular processes .

Comparison with Similar Compounds

Key Findings and Contradictions

- Solubility and Formulation : Metformin hydrochloride microspheres () and methylphenidate tablets () highlight the role of hydrochloride salts in optimizing drug delivery, contrasting with simpler esters like methyl valerimidate, which lack therapeutic data .

- Structural Complexity vs. Activity : Yohimbine derivatives () exhibit targeted receptor interactions, whereas methylamine hydrochloride () serves as a basic building block without pharmacological activity .

- Safety Discrepancies : While some hydrochlorides like methyl 3-methylmorpholine-3-carboxylate are deemed safe (), others like meclizine require stringent medical oversight () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.